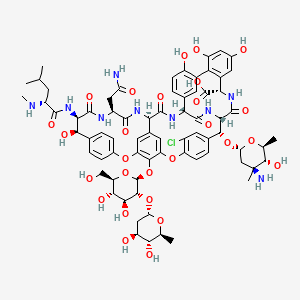

Orienticin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Orienticin B is a natural product found in Amycolatopsis orientalis with data available.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Orientin, a flavonoid from Polygonum orientale L., exhibits protective effects against myocardial ischemia-reperfusion injury. It has been shown to induce autophagy in rat cardiomyocytes, enhancing cell viability and reducing apoptosis. This effect is mediated through the AMPK, Akt, mTOR, and Bcl-2 signaling pathways (Liu, Wu, & Huang, 2016). Additionally, Orientin reduces myocardial infarction size and mitigates cardiac remodeling post-injury by activating the eNOS/NO signaling cascade, suggesting its potential as a therapy for cardiac remodeling (Li, Zong, et al., 2017).

Biosynthesis Enhancement

Orientin can be efficiently produced from luteolin and apigenin using a two-enzyme-coupled catalytic strategy, enhancing its biosynthesis for potential large-scale production (Liu, Lyu, et al., 2021).

Anti-Inflammatory Properties

It has demonstrated significant anti-inflammatory effects in the context of high glucose-induced vascular inflammation. Orientin attenuates inflammation in endothelial cells and has potential for treating diabetic complications and atherosclerosis (Ku, Kwak, & Bae, 2014). Also, it alleviates the severity of inflammatory bowel disease in mice by suppressing toll-like receptor 4 and inactivating NF-kB and MAPK pathways (Aning, Ren, et al., 2016).

Neuroprotective Effects

Orientin has shown neuroprotective effects against cerebral ischemia/reperfusion injury, lowering oxidative stress and inhibiting cell apoptosis, primarily through the inhibition of ROS-mediated Src-MAPK/AKT signaling (Qi, Feng, et al., 2018). It also protects against prenatal irradiation-induced genomic instability in mice, reducing chromosomal abnormalities and tumorigenesis in adults (Devi & Satyamitra, 2004).

Anticancer Activity

Orientin inhibits the proliferation and promotes apoptosis of T24 human bladder carcinoma cells, acting through the suppression of the Hedgehog signaling pathway and NF-κB (Tian, Tong, et al., 2019). It also shows efficacy against colorectal cancer in rats by suppressing cell proliferation and inflammatory responses mediated by NF-κB (Thangaraj & Vaiyapuri, 2017).

Eigenschaften

CAS-Nummer |

111073-19-9 |

|---|---|

Molekularformel |

C72H86ClN9O27 |

Molekulargewicht |

1544.966 |

IUPAC-Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C72H86ClN9O27/c1-26(2)15-38(76-6)64(94)81-54-57(90)29-7-11-34(12-8-29)104-44-18-32-19-45(61(44)109-71-62(59(92)58(91)46(25-83)106-71)107-48-23-42(87)56(89)27(3)102-48)105-43-14-10-31(17-37(43)73)60(108-49-24-72(5,75)63(93)28(4)103-49)55-69(99)80-53(70(100)101)36-20-33(84)21-41(86)50(36)35-16-30(9-13-40(35)85)51(66(96)82-55)79-67(97)52(32)78-65(95)39(22-47(74)88)77-68(54)98/h7-14,16-21,26-28,38-39,42,46,48-49,51-60,62-63,71,76,83-87,89-93H,15,22-25,75H2,1-6H3,(H2,74,88)(H,77,98)(H,78,95)(H,79,97)(H,80,99)(H,81,94)(H,82,96)(H,100,101)/t27-,28-,38+,39-,42-,46+,48-,49-,51+,52+,53-,54+,55-,56-,57+,58+,59-,60+,62+,63-,71-,72-/m0/s1 |

InChI-Schlüssel |

VUYIFQIEISVCHE-PJLQRIENSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)

![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)

![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)